Cas no 921623-04-3 (4-(2,2-difluoroethoxy)benzoic Acid)

4-(2,2-difluoroethoxy)benzoic Acid Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 4-(2,2-difluoroethoxy)-
- 4-(2,2-difluoroethoxy)benzoic acid
- 4-(2,2-difluoroethoxy)benzoic Acid
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- MDL: MFCD08696482
- Inchi: InChI=1S/C9H8F2O3/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4,8H,5H2,(H,12,13)
- InChI Key: JPXVLMHHANYKKW-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(=C1)OCC(F)F)C(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
4-(2,2-difluoroethoxy)benzoic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D468693-50mg |
4-(2,2-difluoroethoxy)benzoic Acid |
921623-04-3 | 50mg |
$ 160.00 | 2022-06-05 | ||
TRC | D468693-100mg |
4-(2,2-difluoroethoxy)benzoic Acid |
921623-04-3 | 100mg |
$ 250.00 | 2022-06-05 | ||
TRC | D468693-10mg |
4-(2,2-difluoroethoxy)benzoic Acid |
921623-04-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
A2B Chem LLC | AD02143-1g |
4-(2,2-Difluoroethoxy)benzoic acid |
921623-04-3 | 95% | 1g |
$429.00 | 2024-07-18 | |
1PlusChem | 1P006HR3-250mg |
Benzoic acid, 4-(2,2-difluoroethoxy)- |
921623-04-3 | 95% | 250mg |
$228.00 | 2025-02-21 | |
Aaron | AR006HZF-250mg |
Benzoic acid, 4-(2,2-difluoroethoxy)- |
921623-04-3 | 95% | 250mg |
$263.00 | 2025-02-10 | |
Aaron | AR006HZF-500mg |
Benzoic acid, 4-(2,2-difluoroethoxy)- |
921623-04-3 | 95% | 500mg |
$402.00 | 2025-02-10 | |
A2B Chem LLC | AD02143-250mg |
4-(2,2-Difluoroethoxy)benzoic acid |
921623-04-3 | 95% | 250mg |
$230.00 | 2024-07-18 | |
Enamine | EN300-92444-5.0g |
4-(2,2-difluoroethoxy)benzoic acid |
921623-04-3 | 95.0% | 5.0g |
$811.0 | 2025-03-21 | |
Enamine | EN300-92444-10g |
4-(2,2-difluoroethoxy)benzoic acid |
921623-04-3 | 95% | 10g |
$1238.0 | 2023-09-01 |
4-(2,2-difluoroethoxy)benzoic Acid Related Literature
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
Additional information on 4-(2,2-difluoroethoxy)benzoic Acid
Introduction to 4-(2,2-difluoroethoxy)benzoic Acid (CAS No. 921623-04-3)
4-(2,2-difluoroethoxy)benzoic acid is a fluorinated aromatic carboxylic acid derivative with significant potential in pharmaceutical and agrochemical research. Its molecular structure, featuring a benzoic acid core substituted with a 2,2-difluoroethoxy group, imparts unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive compounds. This compound has garnered attention due to its role in developing novel therapeutic agents and its applications in medicinal chemistry.
The CAS number 921623-04-3 uniquely identifies this compound in scientific literature and databases, facilitating precise referencing and research collaboration. The presence of fluorine atoms in the 2,2-difluoroethoxy moiety enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. These attributes have positioned 4-(2,2-difluoroethoxy)benzoic acid as a key building block in the synthesis of small-molecule drugs targeting various biological pathways.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 4-(2,2-difluoroethoxy)benzoic acid, making it more accessible for industrial applications. Researchers have explored novel catalytic processes that improve yield and purity while reducing environmental impact. These innovations align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.
In the realm of medicinal chemistry, 4-(2,2-difluoroethoxy)benzoic acid has been investigated for its potential as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and antiviral agents. The fluorinated aromatic ring system contributes to enhanced binding affinity and selectivity against target enzymes and receptors. For instance, studies have demonstrated its utility in developing compounds with improved efficacy against cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation.
Moreover, the structural motif of 4-(2,2-difluoroethoxy)benzoic acid has been incorporated into molecules targeting viral proteases and integrases. Preliminary findings suggest that derivatives of this compound exhibit promising antiviral activity by inhibiting critical steps in viral replication cycles. Such discoveries underscore the versatility of 4-(2,2-difluoroethoxy)benzoic acid as a scaffold for drug development.
The agrochemical sector has also recognized the value of 4-(2,2-difluoroethoxy)benzoic acid as a precursor in synthesizing advanced pesticides and herbicides. Its fluorinated structure contributes to increased resistance against degradation from environmental factors, ensuring prolonged efficacy in crop protection applications. Researchers are exploring its potential in developing next-generation agrochemicals that offer higher selectivity and lower toxicity profiles.
Computational chemistry and molecular modeling have further accelerated the exploration of 4-(2,2-difluoroethoxy)benzoic acid's applications. Advanced algorithms predict its interactions with biological targets with high accuracy, guiding rational drug design efforts. These computational tools have helped identify novel analogs with enhanced pharmacological properties, expanding the therapeutic landscape for this compound.
The synthesis of 4-(2,2-difluoroethoxy)benzoic acid involves multi-step organic transformations that require careful optimization to achieve high yields and minimal byproducts. Recent studies have highlighted the use of transition metal catalysts to facilitate key bond-forming steps efficiently. Such catalytic approaches not only improve reaction efficiency but also align with sustainable chemistry practices by reducing waste generation.
Quality control and analytical techniques play a crucial role in ensuring the purity and consistency of 4-(2,2-difluoroethoxy)benzoic acid for industrial applications. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly employed to verify its chemical identity and assess impurity profiles. These rigorous analytical methods ensure that the compound meets stringent regulatory standards for pharmaceutical use.
The future prospects of 4-(2,2-difluoroethoxy)benzoic acid are promising, with ongoing research uncovering new synthetic routes and applications. Collaborative efforts between academia and industry are expected to drive innovation in this field, leading to more effective and sustainable utilization of this versatile compound.
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